Diethyl 2-chloro-3-oxosuccinate

Catalog No.
S728982
CAS No.
34034-87-2
M.F
C8H11ClO5
M. Wt
222.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-chloro-3-oxosuccinate

CAS Number

34034-87-2

Product Name

Diethyl 2-chloro-3-oxosuccinate

IUPAC Name

diethyl 2-chloro-3-oxobutanedioate

Molecular Formula

C8H11ClO5

Molecular Weight

222.62 g/mol

InChI

InChI=1S/C8H11ClO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3

InChI Key

JNQWFLVFHCCWPV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C(=O)OCC)Cl

Canonical SMILES

CCOC(=O)C(C(=O)C(=O)OCC)Cl

The exact mass of the compound Diethyl 2-chloro-3-oxosuccinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl 2-chloro-3-oxosuccinate (CAS 34034-87-2) is a bifunctional C4 building block essential for synthesizing a range of heterocyclic compounds.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4NNJDl6KPy8ZQ_IrRJT1a0m6aSS2C-XX9ml4EL_oc1bIbzgSu-Ghc3sTIIswG34GwFmwH366kzfxdnmaQN7VJlELkCAexrpYgTzsKPkcmzAJ8BcbUjVXbK-1mAeMAklT8Rw%3D%3D)] Its structure, featuring vicinal chloro and keto functionalities alongside two ethyl ester groups, provides two distinct electrophilic sites. This arrangement makes it a key precursor for constructing substituted pyrazoles, a core scaffold in many agrochemical and pharmaceutical active ingredients.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4NNJDl6KPy8ZQ_IrRJT1a0m6aSS2C-XX9ml4EL_oc1bIbzgSu-Ghc3sTIIswG34GwFmwH366kzfxdnmaQN7VJlELkCAexrpYgTzsKPkcmzAJ8BcbUjVXbK-1mAeMAklT8Rw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGIU_ggfNOKgd4KAq9VHPH96y26sSki2Wi1y6o9E8DgawbYWf0vpQRjgMMKFCePu3lnrHuJgzZcYxMRXWRlRynvv4EOdIJNhkP5B8T4nK-pHzZPHsV3bCRbYQy2rzLgC9sucCLj3Rs3Azt9kX1Aqg3vc3eviIFlXa9XNtD8CzgfPcuDMrKTUu4%3D)] Unlike simpler succinates or oxaloacetates, the presence of the chlorine atom is critical for enabling specific cyclization pathways and introducing functionality that would otherwise require additional, often lower-yielding, synthetic steps.

Research Fit

Chlorinated β-ketoester electrophilic building block
Dual reactivity: α-chloro substitution & carbonyl condensation
Heterocyclic synthesis: pyridine, imidazole scaffolds
Defined purity grades with analytical documentation

Attempting to substitute Diethyl 2-chloro-3-oxosuccinate with a more common C4 building block like Diethyl 2-oxosuccinate (Diethyl oxaloacetate) will lead to fundamentally different reaction outcomes. The key differentiator is the chloro group, which serves as a leaving group and a crucial site for cyclization in many syntheses, particularly for forming the pyrazole ring.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGt9VDxvD_LEe_FikXzH62b0C53eBPD49WdQjAKvGMJyH4DCGDMzjLdFAjrQ7NQGHK8EywMYo6Wy0NNU6-jPs57XA24YmzdbPEUhM6iJM1z50zD668f0t5Ih2clMF4f9xu1hbodz0SnVdnTEEANnVDpfQ%3D%3D)] For instance, in reactions with hydrazines to form pyrazole carboxylates, the chloro-substituted precursor enables a direct route to the chlorinated pyrazole core, a common feature in modern pesticides.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGKn0vDT2SPFMs1bkE2Hy_lvhpd8PdZw-UzOXac07AHonDVjSdDE6kmo0TBumNqNB4no7jkX0To2z1eu1B54VprvWIkZEeeja-E9wDEfuqPDPhYFdzLNFCFoaEwKurGzDfMXOh4HRmUDTt7)] Using Diethyl oxaloacetate would necessitate a separate, subsequent chlorination step, adding process complexity, increasing costs, and potentially lowering the overall yield of the desired chlorinated final product.

Substitution Risk

Non-chlorinated oxaloacetate esters do not provide the α-chloro leaving group that drives cyclization in heterocycle formation.
Simple chloroesters (e.g., ethyl chloroacetate) do not contain the β-ketoester carbonyl framework needed for dual electrophilic pathways.
Diethyl chlorosuccinate and related analogs typically lack standardized QC documentation, requiring additional analytical validation.

Pyrazole Carboxylate Synthesis Efficiency

In the synthesis of functionalized pyrazoles, Diethyl 2-chloro-3-oxosuccinate serves as a superior precursor compared to building blocks that lack the integrated chloro-leaving group. Its reaction with hydrazines provides a direct, one-pot pathway to pyrazole-5-carboxylates. A documented synthesis via Claisen condensation of ethyl chloroacetate and diethyl oxalate achieves a 71% yield for Diethyl 2-chloro-3-oxosuccinate itself, establishing it as a readily accessible intermediate for these complex cyclizations.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjJELS0zDS5AqKvuEpYmDhu-P1rJ0zDhSeZUAJbJl3E2eF7oONXPAGQnKjsknNEo6QQAnV8NyQ-p8RgNWd_O4cuXeC6jHiMEqt6LX-kBR4jgKK09bPZ5z7OJ-l8nOapo6GqMU2uWtvuou0iRe_0KfGdWyMEpocd4dBe2VFUfAT)] Alternative multi-step routes starting from non-chlorinated analogs like diethyl oxaloacetate would require a separate chlorination step, which typically lowers the overall process yield.

Evidence DimensionIsolated Yield of Precursor
Target Compound Data71% yield
Comparator Or BaselineMulti-step synthesis involving separate chlorination of a non-chlorinated precursor (e.g., diethyl oxaloacetate).
Quantified DifferenceNot a direct head-to-head comparison, but avoids an entire synthetic step which invariably reduces overall yield.
ConditionsClaisen condensation of ethyl chloroacetate and diethyl oxalate with NaOtBu in THF.

This higher precursor yield and streamlined reaction pathway reduce manufacturing complexity and cost for producing high-value pyrazole intermediates.

Synthetic Yield
Reported
71% single-step isolated yield
Supports reliable cost modeling
vs. multi-step route with ~44% mixture before separation

Liquid Form Processability Advantage

Diethyl 2-chloro-3-oxosuccinate is a clear liquid at room temperature, which simplifies handling and dosing in industrial and laboratory settings.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4NNJDl6KPy8ZQ_IrRJT1a0m6aSS2C-XX9ml4EL_oc1bIbzgSu-Ghc3sTIIswG34GwFmwH366kzfxdnmaQN7VJlELkCAexrpYgTzsKPkcmzAJ8BcbUjVXbK-1mAeMAklT8Rw%3D%3D)] This contrasts sharply with closely related structural analogs such as Diethyl 2-cyano-3-oxosuccinate, which is a high-melting solid (m.p. 96-97 °C).[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGRtwkE11_8hUyvWV2Kgv4lsGEEJgBgUgYshuvHAyQRpgoB7dByd0jkPlIjpcovzWpP-p9S-KnbRU0dOliloLlZSHhKKT6tz6ItTtTDlMhSFzY943no9TJG4TBCvGt3iLS7BUxjA%3D%3D)] The solid nature of the cyano-analog is attributed to strong hydrogen bonding and molecular stacking, which complicates its dissolution and requires heating for efficient reaction, potentially leading to side reactions or decomposition.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGRtwkE11_8hUyvWV2Kgv4lsGEEJgBgUgYshuvHAyQRpgoB7dByd0jkPlIjpcovzWpP-p9S-KnbRU0dOliloLlZSHhKKT6tz6ItTtTDlMhSFzY943no9TJG4TBCvGt3iLS7BUxjA%3D%3D)] The liquid state of the chloro-compound allows for solvent-free reactions or easier introduction into reaction vessels without pre-heating or specialized solids-handling equipment.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataLiquid
Comparator Or BaselineDiethyl 2-cyano-3-oxosuccinate: Solid (m.p. 96-97 °C)
Quantified DifferenceLiquid vs. High-Melting Solid
ConditionsStandard laboratory conditions (approx. 20-25 °C).

Procuring the liquid form simplifies material handling, improves process safety, and reduces energy costs associated with heating for dissolution, making it more suitable for scale-up.

Purity Specification
Head-to-head
90–98% purity with COA traceability
Reduces analytical re-validation burden
vs. comparator lacking standardized QC documentation
NMR Reference
Reported
5 diagnostic signals (¹H NMR, 400 MHz)
Enables rapid identity confirmation
vs. no published reference data for structural analogs
Physicochemical Profile
Class-level
6+ validated parameters (density, bp, etc.)
Reduces process development uncertainty
vs. ≤2 parameters for comparator; pKa predicted

Pyrazole-Carboxylate Agrochemical Synthesis

The compound is a preferred precursor for the synthesis of 3-chloro-pyrazole-5-carboxylate derivatives.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGKn0vDT2SPFMs1bkE2Hy_lvhpd8PdZw-UzOXac07AHonDVjSdDE6kmo0TBumNqNB4no7jkX0To2z1eu1B54VprvWIkZEeeja-E9wDEfuqPDPhYFdzLNFCFoaEwKurGzDfMXOh4HRmUDTt7)] This specific substructure is integral to a class of modern pesticides. Using Diethyl 2-chloro-3-oxosuccinate allows for direct installation of both the essential chloro-substituent and the carboxylate handle in a single cyclocondensation step with a substituted hydrazine, streamlining the production of these complex active ingredients.

Heterocycle Synthesis for Pharmaceutical Scaffolds

As a versatile electrophilic building block, it is used to construct a variety of heterocyclic systems beyond pyrazoles that are relevant to pharmaceutical development.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4NNJDl6KPy8ZQ_IrRJT1a0m6aSS2C-XX9ml4EL_oc1bIbzgSu-Ghc3sTIIswG34GwFmwH366kzfxdnmaQN7VJlELkCAexrpYgTzsKPkcmzAJ8BcbUjVXbK-1mAeMAklT8Rw%3D%3D)] Its dual reactive sites enable the synthesis of complex molecular scaffolds that can be further elaborated into potential therapeutic agents, particularly where a chloro-handle is desired for subsequent cross-coupling reactions.

Novel Agrochemical Development

The compound serves as a key intermediate in the synthesis of novel agrochemicals, including herbicides and pesticides.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4NNJDl6KPy8ZQ_IrRJT1a0m6aSS2C-XX9ml4EL_oc1bIbzgSu-Ghc3sTIIswG34GwFmwH366kzfxdnmaQN7VJlELkCAexrpYgTzsKPkcmzAJ8BcbUjVXbK-1mAeMAklT8Rw%3D%3D)] The pyrazole core derived from this precursor is a well-established toxophore, and the ability to efficiently synthesize analogs using Diethyl 2-chloro-3-oxosuccinate facilitates the discovery and development of new crop protection agents.

Application Fit Matrix

Application
Selection Property
Validation Focus
Imidazole-5-carboxylate synthesis
α-Chloro electrophilic reactivity
Cyclization pathway and regioselectivity
5-Ethylpyridine-2,3-dicarboxylate synthesis
Chlorinated building block for Hantzsch-type condensation
Pyridine ring formation and byproduct profile
gp120-CD4 inhibitor intermediate
Validated synthetic procedures & spectroscopic data
Intermediate reproducibility and purity

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Explore Compound Types